
3-(Benzyloxy)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-3-methylbutanoic acid, also known as BMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BMBA is a derivative of valproic acid, a medication commonly used to treat epilepsy and bipolar disorder. The compound has been shown to possess unique pharmacological properties, making it a promising candidate for further research.
Scientific Research Applications
Synthesis of Enantiopure Compounds
The synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in the synthesis of the renin inhibitor Aliskiren, demonstrates the importance of 3-(Benzyloxy)-3-methylbutanoic acid derivatives in medicinal chemistry (Andrushko et al., 2008).
Diastereoselective Alkylation
The diastereoselective alkylation of 3-aminobutanoic acid derivatives, including N-benzyl- and N-benzyloxycarbonyl derivatives, is a key process in organic synthesis (Estermann & Seebach, 1988).
Preparation of Chiral Building Blocks
A stereoselective synthesis method for (S)-β-methyl-γ-butyrolactone and (S)-4-benzyloxy-3-methylbutanoic acid, starting from L-ethyl lactate, shows their utility as valuable chiral building blocks (Berens & Scharf, 1991).
Role in Luminescent Properties
The influence of substituents on the luminescent properties of lanthanide coordination compounds is studied using derivatives of 4-benzyloxy benzoic acid, highlighting the relevance of 3-(Benzyloxy)-3-methylbutanoic acid in materials science (Sivakumar et al., 2010).
Inhibitory Activity in Enzyme Studies
2-Benzyl-3,4-iminobutanoic acid, a related compound, has been evaluated as an inhibitor for carboxypeptidase A, indicating potential biochemical applications (Park & Kim, 2001).
In Synthesis of Amino Acids
The synthesis of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, demonstrates the compound's relevance in the synthesis of novel amino acids (Nakamura et al., 1976).
Mechanism of Action
Target of Action
It is known that benzylic compounds often participate in reactions at the benzylic position . This suggests that the compound may interact with targets that have affinity for benzylic positions.
Mode of Action
It is known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets that the compound interacts with.
Biochemical Pathways
It is known that benzylic compounds can participate in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds and could potentially affect various biochemical pathways.
Pharmacokinetics
For instance, benzylic compounds are known to be susceptible to oxidation, which could affect their metabolism .
Result of Action
The compound’s potential participation in the suzuki–miyaura (sm) cross-coupling reaction suggests that it could contribute to the formation of carbon-carbon bonds, which are fundamental to many biological processes.
Action Environment
The action of 3-(Benzyloxy)-3-methylbutanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound may participate, is known to be influenced by the presence of a palladium catalyst and an organoboron reagent . Additionally, reactions at the benzylic position can be influenced by the presence of certain reagents, such as N-bromosuccinimide .
properties
IUPAC Name |
3-methyl-3-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAGEPKLHBWXSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96556-32-0 |
Source


|
| Record name | 3-(benzyloxy)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
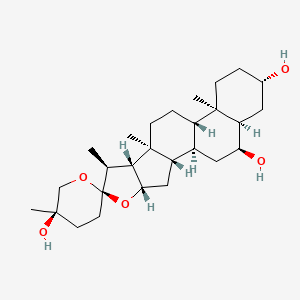
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)
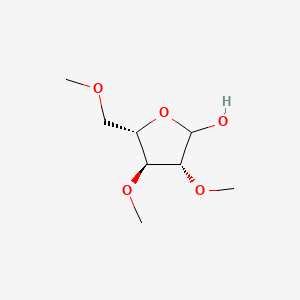


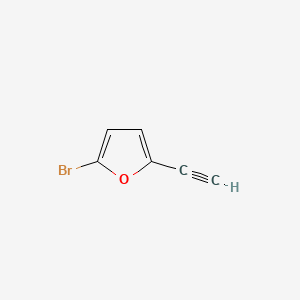

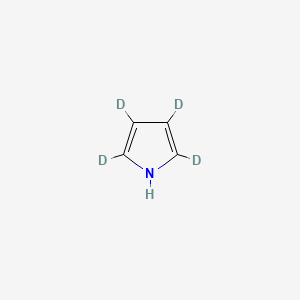
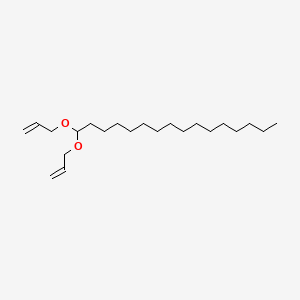
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
